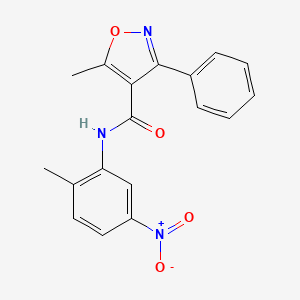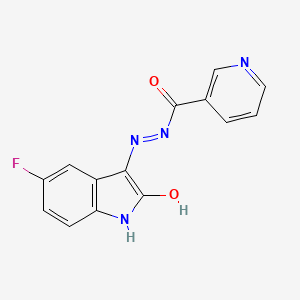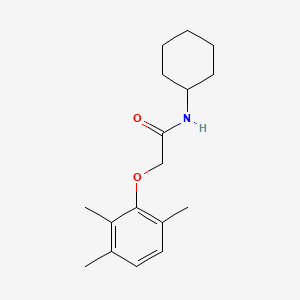![molecular formula C20H30N2O3S B5676452 2-(2-methoxyethyl)-8-[4-(2-thienyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5676452.png)
2-(2-methoxyethyl)-8-[4-(2-thienyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives involves innovative methodologies including stereoselective synthesis, Michael addition reactions, and cascade cyclization processes. Notably, a stereoselective synthesis approach was used for rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one, showcasing the precision required in synthesizing complex spirocyclic structures (Ibuka et al., 1981). Additionally, diazaspiro[5.5]undecane derivatives have been synthesized via a base-promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones, highlighting the diversity of synthetic routes available for these compounds (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray crystallography. Studies reveal that the cyclohexanone unit often prefers a chair conformation, and the molecular interactions include hydrogen bonding and π-π stacking, which are significant for the stability and reactivity of these molecules (Islam et al., 2017).
Chemical Reactions and Properties
Diazaspiro[5.5]undecane derivatives undergo a variety of chemical reactions, including Michael addition and cyclization reactions. These reactions are crucial for modifying the chemical structure to introduce different functional groups, thus altering the chemical properties for potential applications in pharmaceuticals and materials science. The reactivity of these compounds can be attributed to the diaza and spirocyclic components, which offer unique electronic and steric environments (Ahmed et al., 2005).
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The chair conformation of the cyclohexanone unit and the specific substituents attached to the spiro and diaza units play significant roles in determining these properties. X-ray crystallography studies have provided insights into the crystal packing, driven by intermolecular interactions (Islam et al., 2017).
Chemical Properties Analysis
The chemical properties of "2-(2-methoxyethyl)-8-[4-(2-thienyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one" and related compounds include reactivity towards nucleophilic and electrophilic agents, pH sensitivity, and redox characteristics. These properties are critical for their potential applications in chemical synthesis and as intermediates in the production of various pharmaceuticals. The functional groups present in these molecules, such as the ketone, ether, and thiophene units, contribute to their diverse reactivity profiles (Ahmed et al., 2005).
properties
IUPAC Name |
2-(2-methoxyethyl)-8-(4-thiophen-2-ylbutanoyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-25-13-12-22-16-20(10-8-19(22)24)9-4-11-21(15-20)18(23)7-2-5-17-6-3-14-26-17/h3,6,14H,2,4-5,7-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLITZXDLAKERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)CCCC3=CC=CS3)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-8-[4-(2-thienyl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-methyl-2-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5676400.png)

![9-ethyl-1-methyl-4-(3-thienylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5676412.png)
![1-[(3,4-dimethoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5676417.png)
![1-{3-[(3R*,4R*)-4-hydroxy-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B5676424.png)
![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676431.png)

![1-(4-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5676441.png)
![1-cyclopentyl-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5676446.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B5676460.png)